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molecular formula C4H4ClNS B8634497 3-Chloro-1-isothiocyanatoprop-1-ene CAS No. 76855-03-3

3-Chloro-1-isothiocyanatoprop-1-ene

Cat. No. B8634497
M. Wt: 133.60 g/mol
InChI Key: NYFSGZTZZAYKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705652

Procedure details

To a solution of 45 g of 3-chloroprop-1-enyl isothiocyanate in 90 ml of 1,2-dichloroethane, 50.5 g of sulphuryl chloride was added over 10 hours at -10° C. The reaction mixture was allowed to warm to 25° C. overnight, to complete the reaction. The solution was cooled to -15° C. and the product, a pale yellow solid, was isolated by filtration and washed with hexane. 38.2 g of 2-chloro-5-(chloromethyl) thiazole hydrochloride was thus obtained, having a melting point of 59°-61° C. and being a yield of 61.6%.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]=[CH:4][N:5]=[C:6]=[S:7].S(Cl)([Cl:11])(=O)=O>ClCCCl>[ClH:1].[Cl:11][C:6]1[S:7][C:3]([CH2:2][Cl:1])=[CH:4][N:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClCC=CN=C=S
Name
Quantity
50.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to -15° C.
CUSTOM
Type
CUSTOM
Details
the product, a pale yellow solid, was isolated by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1SC(=CN1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g
YIELD: PERCENTYIELD 61.6%
YIELD: CALCULATEDPERCENTYIELD 110.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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